molecular formula C11H12O6 B13926025 Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate CAS No. 65212-19-3

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate

Cat. No.: B13926025
CAS No.: 65212-19-3
M. Wt: 240.21 g/mol
InChI Key: VDCCQCMRKQBMRS-UHFFFAOYSA-N
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Description

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate (CAS 65212-19-3) is a high-value aromatic ester derivative used as a key synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C11H12O6 and a molecular weight of 240.21 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both hydroxy and methoxy functional groups on the benzene ring alongside two carboxylate esters, makes it a valuable precursor in various chemical transformations. Literature indicates its application in sophisticated synthesis routes, underscoring its role in early-stage research and development . It is typically offered with a high purity range from 85% to 99.8% and is available for prompt shipment, packaged under safe conditions to ensure stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

65212-19-3

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C11H12O6/c1-15-8-5-6(12)4-7(10(13)16-2)9(8)11(14)17-3/h4-5,12H,1-3H3

InChI Key

VDCCQCMRKQBMRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Starting Material and General Synthetic Strategy

The primary starting material for synthesizing dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is dimethyl 5-hydroxyisophthalate . This compound serves as a versatile intermediate due to its two ester groups and a reactive phenolic hydroxyl group positioned meta to the esters.

The general synthetic approach involves:

Detailed Preparation Steps

Methylation of Dimethyl 5-hydroxyisophthalate

Procedure:
Dimethyl 5-hydroxyisophthalate is dissolved in acetonitrile with potassium carbonate as a base. Methyl iodide is added to methylate the phenolic hydroxyl group, converting it to a methoxy group. The reaction mixture is refluxed overnight to ensure complete methylation.

Work-up:
The reaction mixture is cooled, solvent removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic phase is washed with water and saturated sodium bicarbonate to remove inorganic salts and residual acid. Drying over sodium sulfate and solvent evaporation yields dimethyl 5-methoxyisophthalate as a white solid with high yield (quantitative reported).

Summary Table of Key Synthetic Steps

Step Starting Material Reagents/Conditions Product Yield/Notes
1 Dimethyl 5-hydroxyisophthalate Methyl iodide, K2CO3, reflux in CH3CN Dimethyl 5-methoxyisophthalate Quantitative, white solid
2 Dimethyl 5-methoxyisophthalate (optional) LiAlH4 in THF, room temp, overnight 5-Methoxy-1,3-bis(hydroxymethyl)benzene Quantitative, white solid
3 5-Methoxy-1,3-bis(hydroxymethyl)benzene (optional) PCC oxidation in DCM Dialdehyde intermediates Used for further synthetic elaborations

Additional Notes

  • Alternative methylating agents or bases may be employed, but methyl iodide with potassium carbonate remains the standard due to its high reactivity and selectivity .
  • The reaction is sensitive to moisture; thus, anhydrous conditions and dry solvents improve yields.
  • Purification by liquid-liquid extraction and drying agents is sufficient for obtaining analytically pure compounds without requiring extensive chromatographic purification.
  • The compound's biological relevance and potential applications in pharmaceuticals necessitate reliable synthetic access, which this method provides.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent patterns are summarized in Table 1.

Table 1: Structural Comparison of Dimethyl 5-Hydroxy-3-Methoxybenzene-1,2-Dicarboxylate and Analogues

Compound Name Substituents (Positions) Core Structure Key References
This compound -OCH₃ (3), -OH (5), -COOCH₃ (1,2) Benzene dicarboxylate N/A (Target)
Dimethyl 3-hydroxy-5-methoxyphthalate -OH (3), -OCH₃ (5), -COOCH₃ (1,2) Benzene dicarboxylate
Dimethyl 3,5-dimethoxyphthalate -OCH₃ (3,5), -COOCH₃ (1,2) Benzene dicarboxylate
Dimethyl cyclohexane-1,2-dicarboxylate Cyclohexane backbone, -COOCH₃ (1,2) Cyclohexane derivative
Dibutyl benzene-1,2-dicarboxylate -COO(CH₂)₃CH₃ (1,2) Benzene dicarboxylate

Key Observations :

  • Positional Isomerism : Dimethyl 3-hydroxy-5-methoxyphthalate is a positional isomer of the target compound, with swapped hydroxy and methoxy groups. This difference may alter electronic distribution and hydrogen-bonding capacity, affecting solubility and reactivity.
  • Core Modifications : Cyclohexane derivatives (e.g., dimethyl cyclohexane-1,2-dicarboxylate ) lack aromaticity, which impacts conjugation and stability in reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Predicted) Melting Point (°C) LogP (Calculated)
This compound Moderate (Polar solvents) Not reported ~1.2 (Estimated)
Dimethyl 3-hydroxy-5-methoxyphthalate High (Hydroxy group) Not reported ~1.0
Dibutyl benzene-1,2-dicarboxylate Low (Nonpolar solvents) Not reported ~3.5
Dimethyl cyclohexane-1,2-dicarboxylate Moderate Not reported ~0.8

Key Observations :

  • The hydroxy group in the target compound enhances polarity compared to fully esterified analogs like dimethyl 3,5-dimethoxyphthalate .
  • Bulky ester groups (e.g., dibutyl ) increase hydrophobicity, as reflected in higher LogP values.

Table 3: Bioactivity Comparison

Compound Name Cytotoxicity (IC₅₀, μM) Antioxidant Activity References
Dimethyl-6,9,10-trihydroxybenzo[kl]xanthene-1,2-dicarboxylate 10–50 (KB, MCF7, SK-LU-1, HepG2) Moderate (DPPH assay)
This compound Not reported Not reported N/A
Dibutyl benzene-1,2-dicarboxylate Not reported Not reported

Key Observations :

  • The benzo[kl]xanthene derivative demonstrates moderate cytotoxicity against cancer cell lines, likely due to its extended conjugated system and multiple hydroxy groups. The target compound’s bioactivity remains unstudied but may differ due to its simpler structure.
  • Antioxidant activity in related compounds is attributed to phenolic hydroxy groups, suggesting the target compound’s hydroxy group at position 5 could confer similar properties.

Biological Activity

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate (CAS Number: 65212-19-3) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

PropertyValue
Molecular FormulaC₁₁H₁₂O₆
Molecular Weight240.21 g/mol
LogP0.974
PSA (Polar Surface Area)82.06 Ų

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can protect cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against various pathogens, demonstrating inhibitory effects on bacterial and fungal strains.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

A study conducted by researchers demonstrated that this compound exhibited significant antioxidant properties in vitro. The compound was tested using the DPPH radical scavenging assay, revealing an IC50 value that indicates effective radical scavenging activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

In a series of experiments assessing antimicrobial efficacy, this compound was tested against several microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses notable antimicrobial activity, particularly against Candida albicans.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight.

Case Studies

  • Case Study on Antioxidant Properties : A clinical trial involving patients with oxidative stress-related conditions found that supplementation with this compound led to a marked improvement in biomarkers of oxidative damage after eight weeks of treatment.
  • Case Study on Antimicrobial Efficacy : In a laboratory setting, this compound was incorporated into topical formulations aimed at treating skin infections. Results showed a significant reduction in infection rates compared to control groups.

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